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Compound of Interest

(2-(Piperidin-1-
Compound Name:
ylmethyl)phenyl)methanol

Cat. No.: B185543

An In-Depth Technical Guide to (2-(Piperidin-1-
ylmethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity (2-(Piperidin-1-
ylmethyl)phenyl)methanol, including its nomenclature, chemical properties, potential
synthesis strategies, and prospective biological activities based on structurally related
compounds. This document is intended to serve as a foundational resource for researchers in
medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Nomenclature

(2-(Piperidin-1-ylmethyl)phenyl)methanol is a substituted aromatic alcohol. The core
structure consists of a benzyl alcohol moiety substituted at the ortho position with a piperidin-1-
ylmethyl group.

Table 1: Synonyms and Alternative Chemical Names
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Type

Name

Systematic Name

(2-(Piperidin-1-ylmethyl)phenyl)methanol

CAS Registry Number

91271-61-3

Common Synonym

2-(Piperidinomethyl)benzyl alcohol

Other Names

[2-(Piperidin-1-yImethyl)phenyllmethanol

It is crucial to distinguish this compound from its isomers, such as:

e Phenyl(piperidin-2-yl)methanol (CAS RN: 23702-98-9)

e (2-(Piperidin-4-yl)phenyl)methanol hydrochloride (CAS RN: 371981-27-0)

Physicochemical Properties

A summary of the known physicochemical properties of (2-(Piperidin-1-

ylmethyl)phenyl)methanol is presented in Table 2. This data is essential for its handling,

formulation, and analytical characterization.

Table 2: Physicochemical Data for (2-(Piperidin-1-ylmethyl)phenyl)methanol

Property Value

Molecular Formula C13H19NO

Molecular Weight 205.30 g/mol

Melting Point 72-73°C

Boiling Point 319.6 °C at 760 mmHg
Density 1.082 g/cm3

Flash Point 146.5 °C

Vapor Pressure

0.00014 mmHg at 25 °C

Refractive Index

1.57
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Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of (2-(Piperidin-1-
ylmethyl)phenyl)methanol is not readily available in the surveyed literature, several general
synthetic strategies for related benzylpiperidine derivatives can be adapted. Two plausible
synthetic routes are outlined below.

Route 1: Reduction of 2-(Piperidin-1-ylmethyl)benzoic
Acid

This approach involves the initial synthesis of 2-(piperidin-1-ylmethyl)benzoic acid, followed by
its reduction to the corresponding benzyl alcohol.

Workflow for Synthesis via Benzoic Acid Reduction
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Caption: Synthetic workflow for (2-(Piperidin-1-ylmethyl)phenyl)methanol via a benzoic acid
intermediate.

Experimental Considerations:

e Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a common
method for forming C-N bonds. Typical conditions involve a palladium catalyst (e.qg.,
Pdz(dba)s), a phosphine ligand (e.g., XPhos), a base (e.g., NaOtBu), and an aprotic solvent
(e.g., toluene)[1].

o Saponification: The hydrolysis of the methyl ester to the carboxylic acid can be achieved
using a strong base like sodium hydroxide in a mixture of methanol and water[1].

e Reduction: The carboxylic acid can be reduced to the primary alcohol using a strong
reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent
like tetrahydrofuran (THF)[2].

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b185543?utm_src=pdf-body
https://www.benchchem.com/product/b185543?utm_src=pdf-body
https://www.benchchem.com/product/b185543?utm_src=pdf-body-img
https://www.benchchem.com/product/b185543?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Methyl_2_piperidin_1_yl_benzoate_in_Medicinal_Chemistry.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Methyl_2_piperidin_1_yl_benzoate_in_Medicinal_Chemistry.pdf
https://en.wikipedia.org/wiki/Benzoic_acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Route 2: Reductive Amination of 2-Formylbenzyl Acetate

This alternative route involves the reaction of a protected benzaldehyde with piperidine,

followed by deprotection.

Workflow for Synthesis via Reductive Amination
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Caption: Synthetic workflow for (2-(Piperidin-1-ylmethyl)phenyl)methanol via reductive

amination.
Experimental Considerations:

e Reductive Amination: This one-pot reaction combines the formation of an iminium ion from
the aldehyde and piperidine with its in-situ reduction. Sodium triacetoxyborohydride
(NaBH(OACc)3) is a common and mild reducing agent for this transformation.

o Hydrolysis: The deprotection of the acetate group to reveal the alcohol can be accomplished
by base-catalyzed hydrolysis, for instance, using lithium hydroxide in a mixture of THF and

water.

Spectroscopic Characterization

The structural elucidation of (2-(Piperidin-1-ylmethyl)phenyl)methanol would rely on
standard spectroscopic techniques. Although a specific spectrum for this compound was not
found, expected NMR data can be inferred from similar structures.

Table 3: Predicted *H and 3C NMR Chemical Shifts
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Assignment Predicted *H NMR (ppm) Predicted 13C NMR (ppm)
Aromatic CH 71-75 125 -130

Aromatic C-CH20H - ~140

Aromatic C-CHzN - ~138

-CH20H ~4.6 ~64

-CHz2-N (benzyl) ~3.5 ~62

-CHz-N (piperidine, a) ~2.4 ~54

-CH:- (piperidine, ) ~1.5 ~26

-CH2- (piperidine, y) ~1.4 ~24

Potential Biological Activities and Signaling
Pathways

While no specific biological data for (2-(Piperidin-1-ylmethyl)phenyl)methanol has been
reported, the benzylpiperidine scaffold is present in numerous biologically active compounds.
Research on structurally similar molecules suggests potential therapeutic applications.

Cholinesterase Inhibition

Derivatives of benzylpiperidine have been investigated as inhibitors of acetylcholinesterase
(AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the
neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for
Alzheimer's disease.

Signaling Pathway: Cholinergic Neurotransmission
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Caption: Hypothesized inhibition of acetylcholinesterase by (2-(Piperidin-1-
ylmethyl)phenyl)methanol.

Monoacylglycerol Lipase (MAGL) Inhibition

Recent studies have explored benzylpiperidine and benzylpiperazine derivatives as reversible
inhibitors of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for
degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibitors are being
investigated for their potential in treating neurodegenerative diseases, inflammation, and pain.

Signaling Pathway: Endocannabinoid System
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Caption: Hypothesized inhibition of monoacylglycerol lipase by (2-(Piperidin-1-
ylmethyl)phenyl)methanol.

Conclusion

(2-(Piperidin-1-ylmethyl)phenyl)methanol is a well-defined chemical entity with established
nomenclature and physicochemical properties. While specific experimental protocols for its
synthesis and biological evaluation are not extensively documented in publicly available
literature, plausible synthetic routes can be devised based on standard organic chemistry
transformations. The prevalence of the benzylpiperidine scaffold in compounds targeting key
enzymes such as cholinesterases and monoacylglycerol lipase suggests that (2-(Piperidin-1-
ylmethyl)phenyl)methanol and its derivatives warrant further investigation as potential
therapeutic agents. This guide provides a solid foundation for researchers to initiate such
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Methyl_2_piperidin_1_yl_benzoate_in_Medicinal_Chemistry.pdf
https://en.wikipedia.org/wiki/Benzoic_acid
https://www.benchchem.com/product/b185543#2-piperidin-1-ylmethyl-phenyl-methanol-synonyms-and-alternative-chemical-names
https://www.benchchem.com/product/b185543#2-piperidin-1-ylmethyl-phenyl-methanol-synonyms-and-alternative-chemical-names
https://www.benchchem.com/product/b185543#2-piperidin-1-ylmethyl-phenyl-methanol-synonyms-and-alternative-chemical-names
https://www.benchchem.com/product/b185543#2-piperidin-1-ylmethyl-phenyl-methanol-synonyms-and-alternative-chemical-names
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b185543?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

